molecular formula C11H21ClN2O2 B1456326 (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1236256-83-9

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Cat. No.: B1456326
CAS No.: 1236256-83-9
M. Wt: 248.75 g/mol
InChI Key: VJMVPVAMIHUQIR-UHFFFAOYSA-N
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Description

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, a compound featuring piperidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a hydroxyl group. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to act as a receptor modulator , influencing neurotransmitter systems and potentially affecting cognitive functions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus enhancing neurotransmitter availability in synaptic clefts.
  • Receptor Modulation : The compound's ability to bind to various receptors, including those implicated in anxiety and depression, positions it as a potential therapeutic agent for central nervous system disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cell lines:

  • Neuroprotection : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating its potential as a neuroprotective agent.
  • Antidepressant-like Effects : Behavioral assays in rodent models have suggested that the compound may exert antidepressant-like effects, possibly through modulation of serotonergic pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on Piperidine Derivatives : A study explored various piperidine derivatives for their antidepressant properties. Results indicated that modifications to the piperidine structure could enhance efficacy and reduce side effects .
  • Neuroprotective Activity : Research involving related compounds demonstrated significant neuroprotective effects against neurotoxic agents in vitro. These findings support further investigation into the neuroprotective capabilities of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameMechanism of ActionBiological ActivityReference
Compound AReceptor agonistAntidepressant
Compound BEnzyme inhibitorNeuroprotective
(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone HClReceptor modulatorPotential antidepressant and neuroprotective effectsThis study

Research Findings

Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

  • Stability and Metabolism : Studies indicate that the compound exhibits favorable stability profiles in metabolic assays, suggesting its viability as a drug candidate.
  • Safety Profile : Initial toxicity assessments reveal a promising safety profile, warranting further investigation into therapeutic indices.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMVPVAMIHUQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236256-83-9
Record name Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.